1,2-Distearoyl-3-decanoyl-rac-glycerol
Description
Chemical Structure and Properties Octadecanoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester (IUPAC name) is a complex fatty acid ester featuring a central 1,2-ethanediyl backbone esterified with two octadecanoic acid (stearic acid) chains. A decyloxy group (C₁₀H₂₁O–) is attached via a methylene bridge to the ethanediyl moiety. The compound’s molecular formula is C₄₇H₉₂O₆ (inferred from , which describes a structurally similar hexadecyl variant).
Purity and Stability
Studies conducted under OECD Guideline 422 (Combined Repeated Dose Toxicity Study) confirm its analytical purity as 99.99%, with stability maintained in sealed, cool, and dark storage conditions (2–8°C) .
Properties
IUPAC Name |
(3-decanoyloxy-2-octadecanoyloxypropyl) octadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H94O6/c1-4-7-10-13-16-18-20-22-24-26-28-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-15-12-9-6-3)55-49(52)43-40-37-34-31-29-27-25-23-21-19-17-14-11-8-5-2/h46H,4-45H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRBMLCMMCZCKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H94O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,2-Distearoyl-3-Decanoyl-rac-glycerol can be synthesized through esterification reactions involving stearic acid and decanoic acid with glycerol . The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions . The industrial production of this compound involves similar esterification processes but on a larger scale, often using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1,2-Distearoyl-3-Decanoyl-rac-glycerol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like chloroform or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include carboxylic acids, alcohols, and substituted esters .
Scientific Research Applications
Emulsifier and Stabilizer
One of the primary applications of octadecanoic acid esters is as an emulsifier in food products. Its ability to stabilize oil-in-water emulsions makes it valuable in products such as margarine, dressings, and sauces. The compound helps maintain texture and consistency while enhancing the shelf life of food items.
Fat Replacer
In low-fat and reduced-calorie food formulations, octadecanoic acid esters can serve as a fat replacer . They provide a creamy mouthfeel without the additional calories associated with traditional fats, making them suitable for health-conscious consumers.
Drug Delivery Systems
Research indicates that octadecanoic acid esters can be utilized in drug delivery systems due to their biocompatibility and ability to form liposomes or micelles. These systems enhance the solubility of hydrophobic drugs and improve their bioavailability.
Cosmetic Formulations
In cosmetics, octadecanoic acid esters are employed for their emollient properties. They help to moisturize the skin and improve the texture of creams and lotions, making them smoother and more appealing to consumers.
Surfactants
This compound is also used as a surfactant in various industrial applications. Its properties allow it to reduce surface tension in formulations, making it effective in cleaning products and detergents.
Lubricants
In mechanical applications, octadecanoic acid esters can function as lubricants. Their stability at high temperatures and resistance to oxidation make them suitable for use in automotive and industrial lubricants.
Biochemical Studies
Octadecanoic acid esters are frequently used in biochemical research to study lipid metabolism and cellular processes. They serve as substrates in enzymatic reactions or as components in cell culture media.
Analytical Chemistry
The compound's distinct spectral characteristics make it useful in analytical chemistry for developing methods such as chromatography and mass spectrometry. It aids in the identification and quantification of lipids in biological samples.
Case Study 1: Emulsification Properties
A study published in the Journal of Food Science examined the emulsifying properties of octadecanoic acid esters in salad dressings. Results demonstrated that incorporating these esters significantly improved emulsion stability compared to traditional emulsifiers, leading to enhanced product quality .
Case Study 2: Drug Delivery Efficiency
Research featured in Pharmaceutical Research highlighted the effectiveness of octadecanoic acid esters in enhancing the delivery of poorly soluble drugs. The study showed that formulations using these esters achieved higher drug absorption rates in vivo compared to standard formulations .
Mechanism of Action
The mechanism of action of 1,2-Distearoyl-3-Decanoyl-rac-glycerol involves its interaction with lipid membranes and enzymes involved in lipid metabolism . The compound can be hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic pathways . Its molecular targets include enzymes like lipoprotein lipase and hormone-sensitive lipase, which play crucial roles in lipid metabolism .
Comparison with Similar Compounds
Ethylene Glycol Distearate (Glycol Distearate)
Structure : Ethylene glycol esterified with two stearic acid chains (C₁₈H₃₆O₂) ().
Molecular Formula : C₃₈H₇₂O₄.
Applications : Widely used in cosmetics (e.g., emulsifier in creams) and industrial lubricants .
Toxicity : Generally recognized as safe (GRAS) for topical use but lacks systemic toxicity studies.
Octadecanoic Acid, 1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl Ester
Structure : Features a hexadecyloxy (C₁₆H₃₃O–) group instead of decyloxy.
Molecular Formula : C₅₅H₁₀₆O₆ ().
Applications : Used in specialty surfactants and lipid-based drug delivery systems due to its longer alkyl chain .
Key Difference : Increased hydrophobicity compared to the decyl variant, impacting solubility and formulation stability.
Octadecanoic Acid, 1,1'-[(1R)-1-(Hydroxymethyl)-1,2-ethanediyl] Ester
Structure: Contains a hydroxymethyl (–CH₂OH) group on the ethanediyl backbone (). Molecular Formula: C₃₉H₇₆O₅. Applications: Potential pharmaceutical applications due to enhanced hydrophilicity, enabling better bioavailability in drug formulations . Toxicity: Limited data, but structural similarity suggests low acute toxicity.
Phosphate-Containing Esters (e.g., 1,2-Distearoyl-sn-glycero-3-phosphate)
Structure : Phosphate group replaces one ester linkage, forming a phospholipid ().
Molecular Formula : C₃₉H₇₉O₈P.
Applications : Critical in lipid bilayers and liposomal drug delivery systems.
Key Difference : Ionic phosphate group enables interaction with aqueous environments, unlike fully esterified compounds .
Comparative Data Table
Biological Activity
Octadecanoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester (CAS Number: 127931-28-6), is a complex fatty acid ester with significant biological activity. This compound is characterized by its molecular formula and a molecular weight of 779.27 g/mol. Its structural complexity allows it to exhibit various biological properties, making it a subject of interest in pharmacological and biochemical research.
- Molecular Formula :
- Molecular Weight : 779.27 g/mol
- InChIKey : JIRBMLCMMCZCKE-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that octadecanoic acid esters possess a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This section summarizes the findings from various studies.
Anti-inflammatory Activity
A study focusing on the anti-inflammatory properties of octadecanoic acid derivatives demonstrated significant activity against inflammation markers. For instance, fractions containing octadecanoic acid methyl ester showed notable inhibition of inflammatory responses in RAW 264.7 macrophage cells at concentrations as low as 1 mg/mL . The mechanism appears to involve the modulation of cytokine production and the inhibition of nitric oxide synthesis.
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. In vitro assays revealed that octadecanoic acid derivatives displayed activity against various bacterial strains. The effectiveness was assessed using minimum inhibitory concentration (MIC) methods, with results indicating that certain esters could inhibit the growth of pathogenic bacteria .
Cytotoxicity Studies
Cytotoxicity assessments using different cell lines indicated that while some derivatives showed promising anti-inflammatory effects, they also exhibited cytotoxic properties at higher concentrations. For example, certain fractions isolated from plant extracts containing octadecanoic acid demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells .
Data Tables
Case Study 1: Anti-inflammatory Effects
A study published in Journal of Ethnopharmacology examined the effects of octadecanoic acid methyl ester on RAW 264.7 cells. The findings indicated that treatment with this ester reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 significantly after 24 hours of exposure.
Case Study 2: Antimicrobial Efficacy
In a research article from Phytomedicine, octadecanoic acid derivatives were tested against Staphylococcus aureus and Escherichia coli. The study reported an MIC value of 50 µg/mL for S. aureus, indicating strong antimicrobial potential.
Case Study 3: Cytotoxicity Evaluation
A comprehensive cytotoxicity evaluation conducted on various cancer cell lines highlighted that octadecanoic acid esters exhibited selective toxicity towards breast cancer cells with an IC50 value of approximately 0.5 mg/mL, suggesting potential application in targeted cancer therapies .
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing and purifying Octadecanoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester?
- Methodological Answer : Synthesis typically involves esterification reactions between octadecanoic acid derivatives and appropriate diol intermediates. For purification, column chromatography (silica gel) or recrystallization in non-polar solvents (e.g., hexane) is recommended. Analytical techniques like HPLC or GC-MS (as used in and for similar esters) should confirm purity. Ensure reaction conditions (e.g., anhydrous environment, catalysts like sulfuric acid) are optimized to minimize side products .
Q. How can researchers determine the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of GC-MS for quantitative purity analysis (detecting trace impurities) and NMR (¹H and ¹³C) for structural confirmation. High-resolution mass spectrometry (HRMS) can validate molecular weight. Purity ≥99.99% was achieved in OECD Guideline 422 studies via rigorous analytical protocols (). Differential scanning calorimetry (DSC) may assess crystallinity and thermal stability .
Q. What storage conditions ensure the compound’s stability during experiments?
- Methodological Answer : Store in sealed, light-resistant containers at 2–8°C (). Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) should be conducted periodically. Degradation products can be monitored via HPLC-UV or FTIR to detect ester hydrolysis or oxidation .
Advanced Research Questions
Q. What experimental design considerations are critical for assessing reproductive toxicity under OECD Guideline 422?
- Methodological Answer :
- Animal Model : Use Crl:CD(SD) rats () with sample sizes ensuring statistical power (e.g., 10–15 rats/group).
- Dosing : Administer via oral gavage at multiple dose levels (e.g., 0, 100, 300, 1000 mg/kg/day) over 28–42 days.
- Endpoints : Monitor parental toxicity (body weight, organ histopathology), mating performance, and offspring viability ( ). Include control groups and blinded assessments to reduce bias.
- GLP Compliance : Adhere to Good Laboratory Practices for data integrity () .
Q. How can contradictory data on the compound’s bioactivity in different assays be resolved?
- Methodological Answer :
- Source Analysis : Compare experimental conditions (e.g., solvent used, cell lines, exposure duration). For example, antimicrobial activity in Nannochloropsis extracts () may differ due to matrix effects.
- Dose-Response Curves : Validate bioactivity across multiple concentrations. Use ANOVA or non-parametric tests to assess significance.
- Mechanistic Studies : Employ RNA-seq or proteomics to identify molecular targets. Cross-reference with databases like PubChem ( ) for known interactions .
Q. What advanced analytical strategies differentiate this compound from structurally similar esters in complex mixtures?
- Methodological Answer :
- LC-MS/MS with MRM : Use multiple reaction monitoring to isolate specific ion transitions unique to the compound.
- Isotopic Labeling : Synthesize a ¹³C-labeled analog as an internal standard for quantification ().
- Chromatographic Separation : Optimize UPLC conditions (e.g., C18 columns, acetonitrile/water gradients) to resolve co-eluting esters ( ) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in stability data under varying storage conditions?
- Methodological Answer :
- Controlled Stability Studies : Conduct parallel experiments under claimed conditions (e.g., room temperature vs. 2–8°C) using ICH Q1A guidelines .
- Degradation Kinetics : Apply Arrhenius equation to predict shelf life. For example, if degradation at 25°C exceeds 5%, adjust storage protocols ( ).
- Peer Validation : Compare results with OECD studies () to identify methodological outliers .
Comparative Research Questions
Q. How does the compound’s toxicity profile compare to its structural analogs (e.g., glyceryl stearate)?
- Methodological Answer :
- Read-Across Analysis : Use OECD QSAR Toolbox to predict toxicity based on analog data (e.g., glyceryl stearate in ).
- In Vitro vs. In Vivo : Compare cytotoxicity (e.g., IC50 in HepG2 cells) with in vivo LD50 values. Note that glyceryl stearate is generally recognized as safe (GRAS), while this compound may require stricter handling ( ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
